magnesium;pyrrol-1-ide;iodide
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Overview
Description
Magnesium;pyrrol-1-ide;iodide is a compound that combines magnesium, pyrrol-1-ide, and iodide ions Magnesium is a lightweight metal known for its high reactivity, while pyrrol-1-ide is a nitrogen-containing heterocycle, and iodide is a halide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;pyrrol-1-ide;iodide can be synthesized through several methods:
Direct Combination: Magnesium metal can react with pyrrol-1-ide and iodine in an anhydrous environment to form the compound.
Hydroiodic Acid Treatment: Magnesium oxide, magnesium hydroxide, or magnesium carbonate can be treated with hydroiodic acid to produce magnesium iodide, which can then be combined with pyrrol-1-ide.
Industrial Production Methods
Industrial production of this compound often involves the direct combination method due to its simplicity and efficiency. The reaction is typically carried out in a controlled environment to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;pyrrol-1-ide;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and iodine.
Reduction: It can be reduced under specific conditions to yield magnesium metal and hydrogen iodide.
Substitution: The iodide ion can be substituted with other halides or nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Oxygen or air can oxidize the compound at elevated temperatures.
Reducing Agents: Hydrogen gas can reduce the compound under high pressure.
Nucleophiles: Halide salts or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Magnesium oxide and iodine.
Reduction: Magnesium metal and hydrogen iodide.
Substitution: Various substituted magnesium compounds depending on the nucleophile used.
Scientific Research Applications
Magnesium;pyrrol-1-ide;iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing into its potential use in drug development due to its unique chemical properties.
Industry: It is used in the production of various materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which magnesium;pyrrol-1-ide;iodide exerts its effects involves several pathways:
Magnesium Ion Interaction: Magnesium ions play a crucial role in stabilizing the compound and facilitating its reactivity.
Pyrrol-1-ide Ring: The nitrogen-containing ring structure of pyrrol-1-ide allows for various chemical interactions, including hydrogen bonding and electron donation.
Iodide Ion: The iodide ion can participate in substitution reactions, making the compound versatile in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Magnesium Chloride: Similar in structure but contains chloride ions instead of iodide.
Magnesium Bromide: Contains bromide ions and exhibits similar reactivity.
Magnesium Fluoride: Contains fluoride ions and is less reactive due to the strong bond between magnesium and fluoride.
Uniqueness
Magnesium;pyrrol-1-ide;iodide is unique due to the presence of the pyrrol-1-ide ring, which imparts distinct chemical properties and reactivity compared to other magnesium halides. This makes it particularly useful in specialized chemical syntheses and research applications .
Properties
CAS No. |
66202-47-9 |
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Molecular Formula |
C4H4IMgN |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
magnesium;pyrrol-1-ide;iodide |
InChI |
InChI=1S/C4H4N.HI.Mg/c1-2-4-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 |
InChI Key |
AODMIVIGEHBSNB-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[N-]C=C1.[Mg+2].[I-] |
Origin of Product |
United States |
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